

Application Note: Quantification of Octanamide using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Octanamide

Cat. No.: B1217078

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Introduction

Octanamide (C₈H₁₇NO) is a fatty acid amide derived from octanoic acid.[1] It finds applications in various industrial and research areas, including its use as a surfactant, emulsifier, and lubricant.[2] Accurate quantification of **octanamide** is crucial for quality control, formulation development, and research purposes. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **octanamide**. The method utilizes a C18 stationary phase with UV detection, providing a straightforward and efficient analytical solution.

Materials and Methods

A standard HPLC system equipped with a UV detector is suitable for this analysis.[3] The chromatographic separation is achieved on a C18 reversed-phase column.[3]

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter	Value
Column	C18 reversed-phase, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	Methanol:Water (85:15 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	10 μ L

Due to the lack of a strong chromophore in the **octanamide** molecule, UV detection at a low wavelength (around 200-210 nm) is recommended for optimal sensitivity.[3]

Experimental Protocols

Standard Solution Preparation

- Accurately weigh a suitable amount of **octanamide** standard.
- Dissolve the standard in the mobile phase (Methanol:Water, 85:15 v/v) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations spanning the expected sample concentration range.

Sample Preparation

- Dissolve the sample containing **octanamide** in a suitable solvent, such as methanol or the mobile phase.
- Ensure the final concentration of **octanamide** in the sample solution falls within the range of the calibration standards.

- Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.[3]

Analysis Procedure

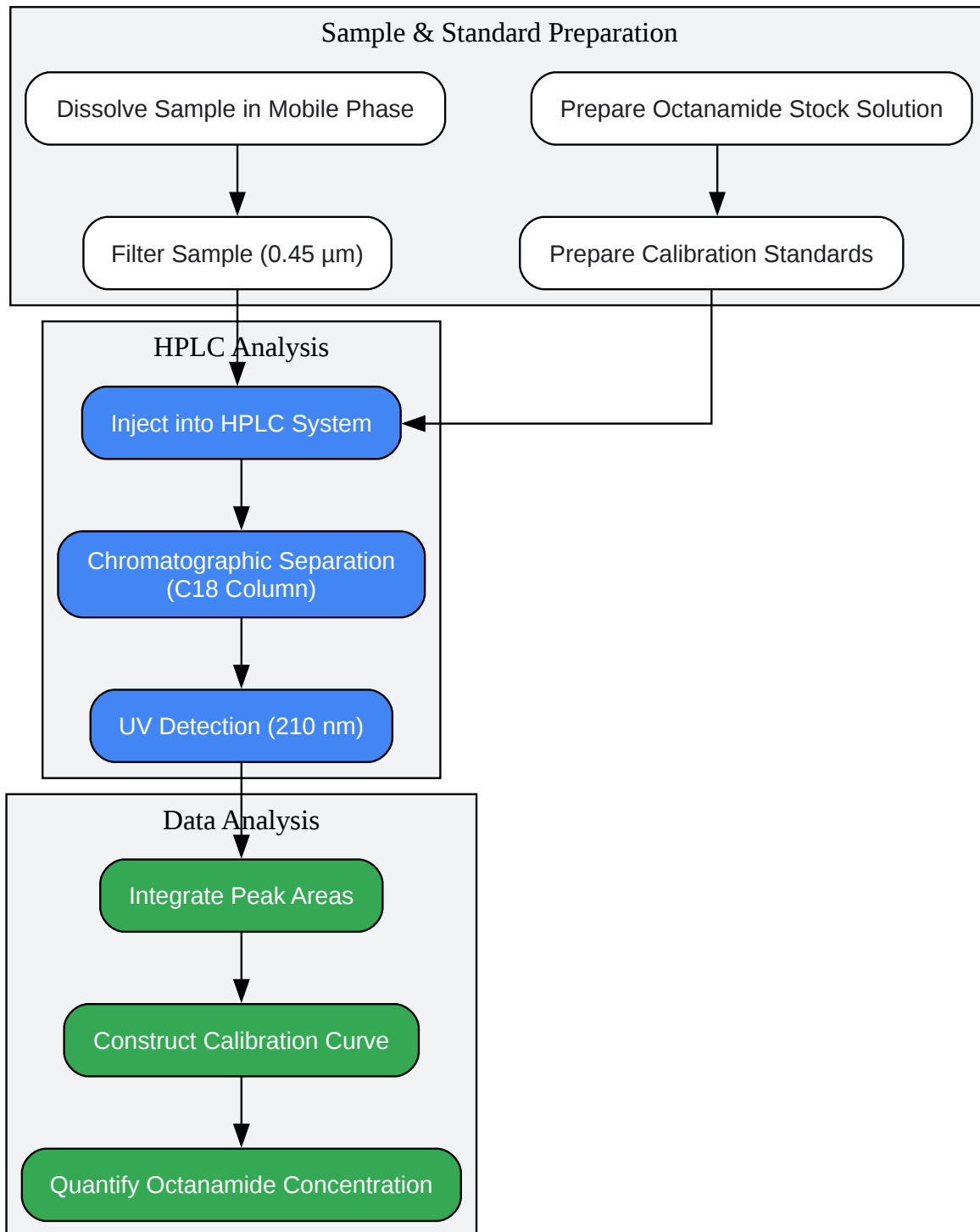
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak area corresponding to **octanamide**.
- Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
- Determine the concentration of **octanamide** in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes the typical quantitative performance characteristics of this HPLC method for **octanamide** analysis. These values are illustrative and may vary depending on the specific instrument and experimental conditions.

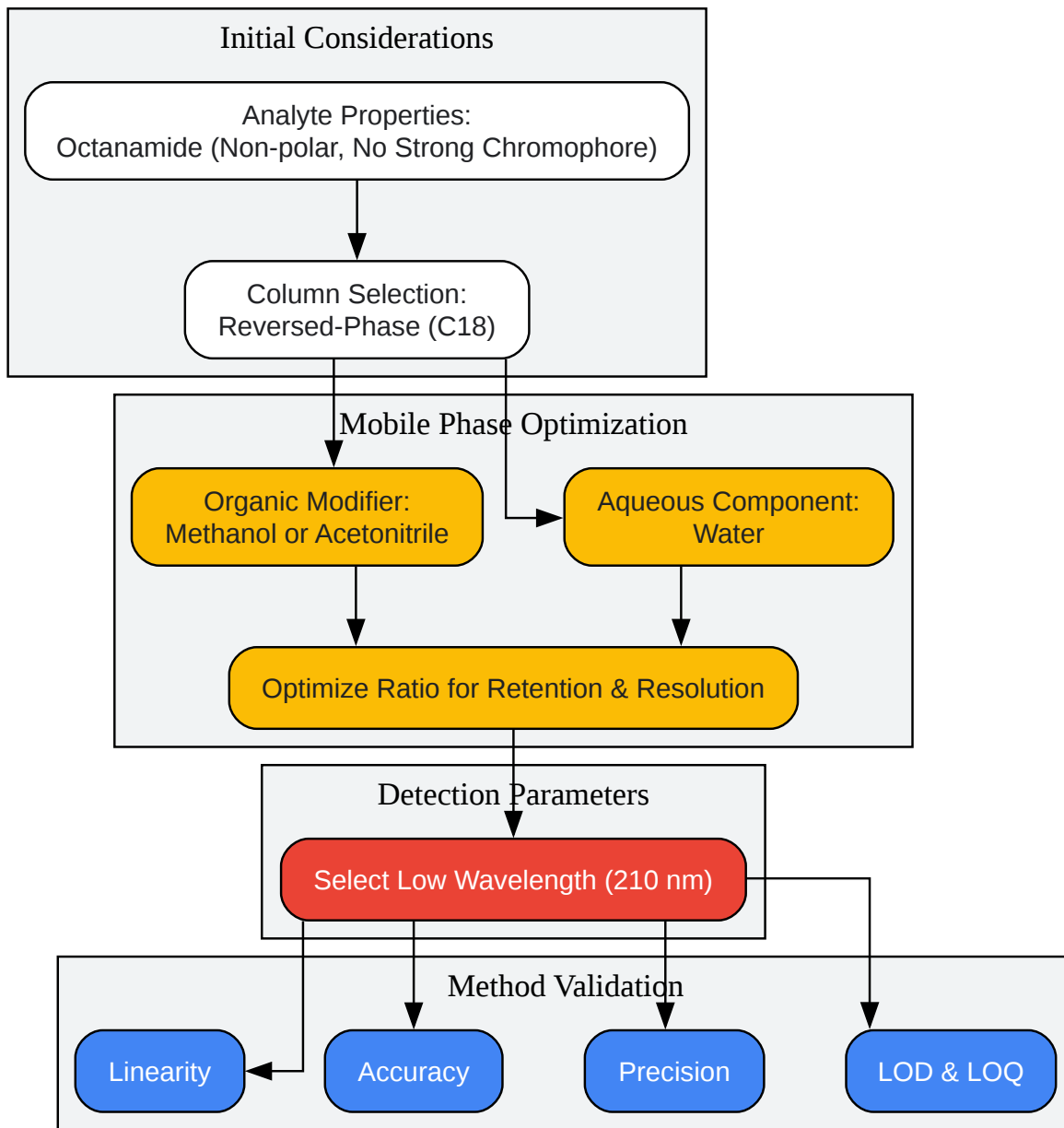
Parameter	Typical Value
Retention Time (tR)	~ 4.5 min
Linearity Range	1 - 200 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	~ 0.3 µg/mL
Limit of Quantification (LOQ)	~ 1.0 µg/mL

Visualizations



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Caption: Experimental workflow for the HPLC quantification of **octanamide**.



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References

- 1. Octanamide | C₈H₁₇NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 629-01-6: Octanamide | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
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